Nepaprazole sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nepaprazole sodium involves the reaction of benzimidazole derivatives with sulfinyl compounds under controlled conditions. The key steps include:
Formation of Benzimidazole Core: This involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Sulfinylation: The benzimidazole core is then reacted with sulfinyl chlorides in the presence of a base to introduce the sulfinyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under stringent quality control measures to ensure the purity and efficacy of the final product. The process includes:
Raw Material Sourcing: High-purity reagents are sourced to minimize impurities.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The product is purified using techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Nepaprazole sodium undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Nepaprazole sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study proton pump inhibitors and their interactions with gastric enzymes.
Biology: Investigated for its effects on cellular processes related to acid secretion and enzyme inhibition.
Medicine: Explored for its potential in treating acid-related disorders and its pharmacokinetics in human subjects.
Industry: Utilized in the development of new formulations for better drug delivery and efficacy.
Mechanism of Action
Nepaprazole sodium exerts its effects by inhibiting the H+/K±ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition blocks the final step in gastric acid production, leading to a significant reduction in acid secretion. The binding of this compound to the enzyme is irreversible, resulting in prolonged suppression of acid secretion .
Comparison with Similar Compounds
- Omeprazole
- Pantoprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
Nepaprazole sodium stands out due to its unique molecular structure, which may contribute to its distinct pharmacological properties and potential advantages in treating acid-related disorders.
Properties
CAS No. |
157564-11-9 |
---|---|
Molecular Formula |
C18H18N3NaO2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
sodium;(9R)-9-[(S)-benzimidazol-1-id-2-ylsulfinyl]-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |
InChI |
InChI=1S/C18H18N3O2S.Na/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18;/h3-4,7-8,10-11,16H,2,5-6,9H2,1H3;/q-1;+1/t16-,24+;/m1./s1 |
InChI Key |
LDRXBZROLSTTFO-AUALFVNHSA-N |
Isomeric SMILES |
COC1=C2CCCC[C@H](C2=NC=C1)[S@](=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |
Canonical SMILES |
COC1=C2CCCCC(C2=NC=C1)S(=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |
Origin of Product |
United States |
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